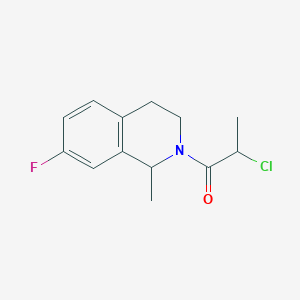

![molecular formula C13H17N3O B2448482 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile CAS No. 1893677-69-4](/img/structure/B2448482.png)

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

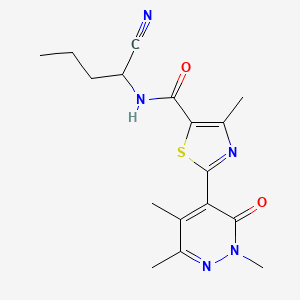

“2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile” is a complex organic compound that contains a pyridine ring, a piperidine ring, a methoxy group, and a carbonitrile group . The piperidine and pyridine rings are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of “2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile” would likely be determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile” would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Pyridine derivatives are often synthesized and analyzed for their structural properties. For example, a study by Tranfić et al. (2011) focused on the synthesis and X-ray spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. The structural differences in this compound compared to corresponding 3-cyano-5-nitro-pyridines and 2-hydrazinopyridines were highlighted, showing the complexity and variability within this chemical class (Tranfić, Halambek, Cetina, & Jukić, 2011).

Corrosion Inhibition

Pyridine derivatives have applications in corrosion inhibition, as seen in a study by Ansari, Quraishi, and Singh (2015), where pyridine derivatives were investigated for their adsorption and corrosion inhibition effects on mild steel in hydrochloric acid. The study suggests that these compounds can form protective films on metal surfaces, indicating their potential in industrial applications to prevent corrosion (Ansari, Quraishi, & Singh, 2015).

Antibacterial Activity

The antibacterial activity of pyridine derivatives is another area of research. Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives and evaluated their antimicrobial activity against various bacteria. The minimal inhibitory concentration values of these compounds suggest their potential in developing new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Photophysical Properties

The study of photophysical properties is also common in pyridine derivative research. For instance, a study by Sugimori et al. (1983) investigated the effects of additives on the photo-methoxylation of methyl 2-pyridinecarboxylate, showing how pyridine derivatives can interact with light and other compounds in chemical reactions (Sugimori, Ogishima, Miyazawa, Hasegawa, & Suzuki, 1983).

Eigenschaften

IUPAC Name |

2-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16-7-3-4-11(9-16)10-17-13-12(8-14)5-2-6-15-13/h2,5-6,11H,3-4,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUMSCFUWXJDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)COC2=C(C=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2448403.png)

![N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448406.png)

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)

![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)